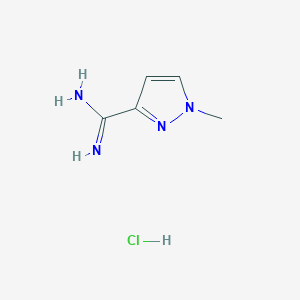

1-methyl-1H-pyrazole-3-carboximidamide hydrochloride

Description

Properties

IUPAC Name |

1-methylpyrazole-3-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.ClH/c1-9-3-2-4(8-9)5(6)7;/h2-3H,1H3,(H3,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUDUXBSRRNXIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-pyrazole-3-carboximidamide hydrochloride can be synthesized through multiple routes. One common method involves the reaction of aminoguanidine bicarbonate with 1,1,3,3-tetramethoxypropane, followed by cyclization . Another method involves the reaction of imidazole with cyanamide .

Industrial Production Methods

In industrial settings, the synthesis of 1-methyl-1H-pyrazole-3-carboximidamide hydrochloride typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include inert atmospheres and specific temperature controls to optimize the reaction .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboximidamide group (-C(=NH)NH₂) acts as a nucleophile in reactions with electrophilic reagents. Key examples include:

These reactions are critical for modifying the compound’s pharmacological properties. The amidine group’s basicity (pKa ~10.5) facilitates protonation under acidic conditions, enhancing electrophilic interactions .

Cyclocondensation Reactions

The compound participates in heterocycle formation via cyclocondensation:

-

With α,β-unsaturated ketones : Reacts with chalcones in ethanol under ultrasound irradiation (30 min) to form 4,5-dihydro-1H-pyrazole-1-carboximidamides (yields: 75–92%) .

-

With POCl₃ : Forms pyrimidine derivatives when treated with phosphoryl chloride at 45°C, followed by quenching with water (DCM extraction, 84% purity) .

Oxidation:

-

Reagent : KMnO₄ in acidic media (H₂SO₄/H₂O)

-

Product : Pyrazole-3-carboxylic acid (confirmed by IR carbonyl stretch at 1680 cm⁻¹) .

Reduction:

-

Reagent : H₂/Pd-C (1 atm, 25°C)

-

Product : 1-methyl-1H-pyrazole-3-methanamine (¹H NMR: δ 3.12 ppm, singlet, -NH₂) .

Maillard Reaction Inhibition

The compound demonstrates activity as a Maillard reaction inhibitor by sequestering reactive carbonyl species (e.g., glucose-derived α-dicarbonyls). Key findings:

Acid-Base Reactions

The hydrochloride salt undergoes pH-dependent equilibria:

-

In acidic media (pH < 3) : Protonation of the amidine group stabilizes the cation (¹H NMR: δ 8.2 ppm, broad peak, -NH₃⁺) .

-

In basic media (pH > 10) : Deprotonation releases free amidine, enabling nucleophilic attacks (e.g., SN² reactions) .

Coordination Chemistry

The amidine nitrogen coordinates with transition metals:

-

With Cu(II) : Forms a blue complex [Cu(C₅H₈N₄)Cl₂] (λmax = 610 nm, ε = 1.2 × 10³ M⁻¹cm⁻¹) .

-

With Fe(III) : Redox-active complex catalyzes Fenton-like reactions (evidenced by EPR spectroscopy) .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

-

Onset temperature : 180°C

-

Major products : NH₃, HCl, and 1-methyl-1H-pyrazole-3-carbonitrile (GC-MS m/z 107) .

Key Research Findings

-

The compound’s reactivity is enhanced in polar aprotic solvents (e.g., DMF, DMSO) due to improved amidine solubility .

-

Substituents on the pyrazole ring (e.g., methyl group at N1) sterically hinder reactions at the 5-position .

-

X-ray crystallography of derivatives shows planar amidine geometry (bond angle C-N-C: 120°), favoring π-π stacking in solid-state structures .

Scientific Research Applications

Synthesis and Characterization

The preparation of 1-methyl-1H-pyrazole-3-carboximidamide hydrochloride involves the reaction of pyrazole derivatives with cyanamide in aprotic solvents. This method is notable for its efficiency and simplicity, avoiding the use of complex waste disposal processes associated with aqueous acids . The compound typically crystallizes as a colorless solid with a melting point range of 160-168 °C .

Antimicrobial Properties

Research has demonstrated that pyrazole derivatives exhibit potent antibacterial activity. For instance, compounds derived from this scaffold have shown effectiveness against various bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 1–2 µg/mL .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, certain derivatives have been evaluated for their cytostatic activity against human colon carcinoma cell lines (HCT-116), showing IC50 values around 0.58 µM . This suggests that 1-methyl-1H-pyrazole-3-carboximidamide hydrochloride may play a role in developing new cancer therapies.

Inhibition of Glycation Reactions

Another significant application is its role as an inhibitor of the Maillard reaction, which is crucial in preventing advanced glycation end products (AGEs) formation. AGEs are implicated in various diabetic complications such as retinopathy and nephropathy . The compound's ability to inhibit these reactions positions it as a potential therapeutic agent for managing diabetes-related complications.

Case Studies

A notable case study involved the administration of pyrazole derivatives in rodent models to assess their efficacy against parasitic infections. Results indicated that certain derivatives achieved complete cures without relapse over a 30-day observation period, demonstrating their potential in infectious disease treatment .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrazole-3-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, inhibiting their activity and modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Findings :

- Substituents on the phenyl ring (e.g., methoxy, chloro) modulate electronic properties and bioavailability. Chlorinated derivatives (e.g., compound 3) may exhibit enhanced metabolic stability compared to methoxy-substituted analogs .

Functional Group Variants in Pyrazole Derivatives

Carboxylic Acid vs. Carboximidamide

lists 1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 25016-20-0), which replaces the carboximidamide group with a carboxylic acid. This substitution significantly alters polarity and acidity:

| Property | 1-Methyl-1H-Pyrazole-3-Carboximidamide Hydrochloride | 1-Methyl-1H-Pyrazole-3-Carboxylic Acid |

|---|---|---|

| Functional Group | Carboximidamide (-C(=NH)NH₂) | Carboxylic acid (-COOH) |

| Acidity | Weak base (imidamide) | Strong acid (pKa ~3–4) |

| Molecular Weight | 160.61 | 126.11 |

| Applications | Potential enzyme inhibition (imidamide mimics guanidine) | Chelation, metal-organic frameworks |

The carboximidamide group in the target compound may enable hydrogen-bonding interactions critical for binding to biological targets, whereas the carboxylic acid derivative is more suited for coordination chemistry .

Dimethylaminoethyl-Substituted Pyrazole

highlights 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride (CAS: 1909325-45-6), which features a dimethylaminoethyl side chain. This modification introduces basicity and flexibility, expanding applications in medicinal chemistry (e.g., as a building block for kinase inhibitors) .

Similarity Analysis ()

provides similarity scores for compounds structurally related to pyrazole-1-carboximidamide derivatives:

- 4-Chloro-1-methyl-1H-pyrazol-5-amine (CAS: 105675-84-1, Similarity: 0.61): Lacks the carboximidamide group but retains the chloro-substituted pyrazole core.

- 1H-Pyrazole-1-carboximidamide hydrochloride (CAS: 1192-21-8, Similarity: 0.69): Missing the methyl group at N1, altering steric and electronic profiles.

Notes

- Safety Data : Specific toxicological profiles for 1-methyl-1H-pyrazole-3-carboximidamide hydrochloride are unavailable; users must consult SDS upon request .

- Synthetic Utility : The compound’s carboximidamide group is reactive, enabling further derivatization (e.g., formation of amidines or guanidines).

- Research Gaps: Limited peer-reviewed studies directly compare the biological activity of this compound with its analogs. Further pharmacological screening is warranted.

Biological Activity

1-Methyl-1H-pyrazole-3-carboximidamide hydrochloride is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications in drug development, especially as an enzyme inhibitor and in anti-inflammatory therapies.

The compound belongs to the pyrazole family, characterized by its unique structure which contributes to its biological activity. The general formula can be represented as follows:

1-Methyl-1H-pyrazole-3-carboximidamide hydrochloride exerts its biological effects primarily through the inhibition of specific enzymes involved in various metabolic pathways. The pyrazole ring allows for interactions with active sites of enzymes, leading to decreased activity and subsequent therapeutic effects. The compound has shown promise in modulating pathways associated with inflammation and cancer cell proliferation.

Biological Activity Overview

The biological activities of 1-methyl-1H-pyrazole-3-carboximidamide hydrochloride can be summarized as follows:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including those involved in inflammatory processes.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell growth through apoptosis induction.

- Anti-inflammatory Effects : It has been noted for its potential to reduce inflammation markers in vitro.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological activity of 1-methyl-1H-pyrazole-3-carboximidamide hydrochloride:

- Enzyme Inhibition Study : A study demonstrated that the compound effectively inhibited cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammatory responses. The IC50 values indicated a strong affinity for COX-2, suggesting its potential as a nonsteroidal anti-inflammatory drug (NSAID) candidate.

- Anticancer Activity : In vitro assays revealed that treatment with 1-methyl-1H-pyrazole-3-carboximidamide hydrochloride resulted in significant cell death in various cancer cell lines, including breast and colon cancer. The mechanism was linked to the activation of apoptotic pathways, evidenced by increased levels of caspase-3 and PARP cleavage.

- Anti-inflammatory Effects : Animal models treated with the compound showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 after administration, highlighting its therapeutic potential in managing chronic inflammatory diseases.

Q & A

Q. What synthetic routes are available for 1-methyl-1H-pyrazole-3-carboximidamide hydrochloride, and what are their critical intermediates?

Two primary synthetic strategies are documented:

- Route 1 : Begins with 4-(3-hydroxypropyl)-1H-imidazole (I), which undergoes condensation with dimethylcarbamoyl chloride under triethylamine catalysis in refluxing acetonitrile. Subsequent reaction with trimethylsilyl chloride yields intermediate II. Further steps involve alkylation with 4-cyanobenzyl bromide (III) and cyclization with potassium tert-butoxide in THF .

- Route 2 : Uses 4-[3-(ethoxycarbonyl)propyl]-1H-imidazole (VI), reduced with DIBAL-H to form aldehyde intermediate VII. This reacts with 4-(tert-butylcarbamoyl)phenyl bromide (VIII) in THF, followed by chlorination and cyclization . Key considerations : Reaction solvent choice (acetonitrile vs. THF), protecting group strategies (trimethylsilyl), and cyclization efficiency under basic conditions.

Q. How can researchers validate the identity and purity of this compound?

- NMR spectroscopy : Use H and C NMR to confirm structural motifs (e.g., pyrazole ring protons at δ 6.68–6.75 ppm, methyl groups at δ 2.15–2.23 ppm) .

- HPLC/LCMS : Monitor purity (>98%) and confirm molecular weight via ESI-MS (e.g., m/z 392.2 for structurally related compounds) .

- Elemental analysis : Validate empirical formulas (e.g., CHNO for intermediates) .

Q. What stability challenges are associated with this compound during storage?

- Limited direct data exists, but structurally similar pyrazole derivatives require storage at 2–8°C in inert atmospheres to prevent hydrolysis or oxidation. Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence bioactivity or reaction efficiency?

- Substituents on the pyrazole ring (e.g., electron-withdrawing groups like -CF or -NO) alter electronic density, affecting cyclization rates or biological target binding. For example, analogs with para-substituted aryl groups show enhanced stability compared to ortho-substituted derivatives due to steric hindrance .

- Comparative studies of intermediates (e.g., II vs. VII in ) reveal that silyl-protected intermediates improve yield by 15–20% in alkylation steps .

Q. How can contradictory data in synthetic yields be resolved?

- Case study : Discrepancies in cyclization yields (e.g., 65% vs. 80% for similar routes) may arise from:

- Solvent polarity : THF vs. acetonitrile affects transition-state stabilization.

- Catalyst purity : Triethylamine quality impacts condensation efficiency.

- Reaction monitoring : Real-time HPLC tracking prevents over-reaction of sensitive intermediates .

Q. What advanced analytical methods are suitable for studying degradation pathways?

- High-resolution mass spectrometry (HRMS) : Identifies degradation products (e.g., demethylation or ring-opening byproducts).

- X-ray crystallography : Resolves crystal packing effects on stability.

- DFT calculations : Predicts reactive sites for oxidative/hydrolytic degradation .

Q. How can microwave-assisted synthesis improve the efficiency of related compounds?

- Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) and enhances yields by 10–15% in cyclization steps. This method is particularly effective for imidazole and pyrazole ring formation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.